N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine
Description
This tertiary amine features a central nitrogen atom substituted with three groups:
- 2-(Aminomethyl)phenyl: An aromatic ring with a primary amine-containing methyl group.
- Methyl group: A simple alkyl substituent.
- Tetrahydro-2H-pyran-4-ylmethyl: A cyclic ether-derived moiety.
Properties
IUPAC Name |
2-(aminomethyl)-N-methyl-N-(oxan-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16(11-12-6-8-17-9-7-12)14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSRONORTHHTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine, also known by its CAS number 1220027-33-7, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies and sources to present a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 234.34 g/mol. The compound features a tetrahydro-pyran ring, which is known for enhancing bioactivity through improved solubility and permeability in biological systems .
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly its potential as an anticonvulsant , antitumor , and antimicrobial agent . The following sections provide detailed insights into these areas.
1. Anticonvulsant Activity
Recent studies have indicated that derivatives of amine compounds similar to this compound exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have shown effectiveness in reducing seizure frequency in animal models. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances this activity .
2. Antitumor Activity
The compound has been evaluated for its antitumor effects, particularly against various cancer cell lines. A study demonstrated that related compounds exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents like doxorubicin. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, which was corroborated by molecular dynamics simulations showing interaction with key proteins involved in cell survival .
3. Antimicrobial Activity
In terms of antimicrobial efficacy, this compound has shown promise against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the phenyl group can enhance antimicrobial potency, making it a candidate for further development in antibiotic therapies .
Case Studies and Research Findings
Several case studies highlight the biological activities of this compound:
| Study | Activity | Findings |
|---|---|---|
| Study 1 | Anticonvulsant | Demonstrated significant reduction in seizure activity in rodent models. |
| Study 2 | Antitumor | Exhibited IC50 values < 10 µM against A431 and HT29 cell lines; induced apoptosis via mitochondrial pathways. |
| Study 3 | Antimicrobial | Showed effective inhibition against Staphylococcus aureus with MIC values around 31.25 µg/mL. |
Scientific Research Applications
Drug Development
N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine plays a significant role in drug discovery and development:
- mTOR Inhibitors : The compound has been utilized in the modification of molecules such as CC214-2, which is an oral, selective mTOR kinase inhibitor. This inhibitor is crucial for regulating cell growth and metabolism, making it a candidate for cancer therapies .
- PDE10A Inhibitors : It is also involved in the synthesis of pyrazoloquinolines that act as PDE10A inhibitors, which are being researched for their potential in treating psychiatric disorders like schizophrenia .
Synthesis of Heterocyclic Compounds
The tetrahydro-2H-pyran moiety in this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in numerous natural products and their strategic role in complex molecular construction .
The compound is linked to the synthesis of new molecules with potential biological activities ranging from antibiotic to anti-inflammatory and antiviral properties. The diversity of pyran derivatives contributes significantly to this spectrum .
Green Chemistry
In alignment with green chemistry principles, this compound is utilized in reactions designed to minimize waste and utilize non-toxic reagents. This contributes to sustainable practices within chemical research and industry .
Case Study 1: Development of mTOR Inhibitors
In a study focusing on mTOR inhibitors, researchers modified existing compounds using this compound as a core structure. The resulting derivatives exhibited enhanced potency against cancer cell lines, demonstrating the compound's utility in medicinal chemistry .
Case Study 2: PDE10A Inhibition for Schizophrenia Treatment
Another study explored the synthesis of PDE10A inhibitors using this compound. The inhibitors showed promising results in preclinical models for treating schizophrenia, indicating that further exploration could lead to viable therapeutic options .
Comparison with Similar Compounds
Structural Analogues of Tetrahydro-2H-pyran-4-amine Derivatives
The following table summarizes key structural and functional differences:
Key Observations
- Substituent Effects: The 2-(aminomethyl)phenyl group in the target compound introduces hydrogen-bonding capacity, contrasting with purely aliphatic substituents (e.g., N,2,2-trimethyl analog ). This may enhance interactions with polar enzyme active sites. Tetrahydro-2H-pyran-4-ylmethyl vs. tetrahydro-2H-pyran-4-yloxy (in AZD0530): The ether linkage in AZD0530 improves metabolic stability, contributing to its long half-life .
Synthetic Routes :
- Biological Activity: AZD0530’s nanomolar kinase inhibition highlights the pharmacological relevance of tetrahydro-2H-pyran-containing compounds . The target compound’s aminomethylphenyl group may confer distinct target selectivity.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound’s molecular weight is likely >300 g/mol (based on analogs), placing it near the upper limit of Lipinski’s Rule of Five.
- Solubility: The aminomethylphenyl group may enhance aqueous solubility compared to purely alkyl-substituted derivatives (e.g., N,2,2-trimethyl analog ).
- Metabolic Stability : The tetrahydro-2H-pyran ring is resistant to oxidative metabolism, as seen in AZD0530’s pharmacokinetics .
Preparation Methods
Methylation of 2-(Aminomethyl)aniline
- The aminomethylphenyl moiety can be prepared by methylation of 2-(aminomethyl)aniline.
- The Eschweiler–Clarke methylation is a common method, using formaldehyde and formic acid, which selectively converts primary amines to secondary amines without overalkylation.
- Alternatively, methyl iodide with a suitable base (e.g., potassium carbonate) can be used for N-methylation.
Alkylation with Tetrahydro-2H-pyran-4-ylmethyl Halide
- The N-methylated amine is then alkylated with tetrahydro-2H-pyran-4-ylmethyl bromide or chloride.
- The reaction is typically performed in an aprotic solvent such as acetonitrile or DMF.
- A base such as potassium carbonate or sodium hydride facilitates nucleophilic substitution.
- This step must be carefully controlled to avoid ring opening of the tetrahydropyran.
Data Table: Typical Reaction Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Acetonitrile, DMF, or dichloromethane | Depends on alkylation step |
| Base | Potassium carbonate, sodium hydride | For nucleophilic substitution |
| Temperature | Room temperature to 60°C | Controlled to avoid side reactions |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Purity of final product | ≥95% | Verified by NMR, HPLC, MS |
Analytical Characterization
- NMR Spectroscopy : Confirms the presence of aromatic protons, aminomethyl, methyl, and tetrahydropyran ring protons.
- Mass Spectrometry : Confirms molecular weight (234.34 g/mol).
- HPLC : Used to assess purity and monitor reaction progress.
- IR Spectroscopy : Identifies functional groups such as amines and ethers.
Summary of Preparation Insights
- The compound’s preparation relies on classical amine methylation and selective alkylation with a tetrahydropyran-containing alkyl halide.
- Protecting group strategies and mild reaction conditions are essential to preserve functional groups.
- The synthetic approach is modular, enabling structural variations for drug discovery applications.
- The compound serves as a versatile building block in medicinal chemistry, with preparation methods adapted to optimize yield, purity, and environmental considerations.
Q & A
Basic: What are the key synthetic strategies for synthesizing this tertiary amine, and how do steric effects influence reaction pathways?
Answer:
Synthesis typically involves multi-step routes to assemble the tertiary amine core. Common approaches include:
- Reductive amination : Coupling 2-(aminomethyl)aniline derivatives with tetrahydro-2H-pyran-4-ylmethyl ketones, followed by methyl group introduction via alkylation .
- Protection/deprotection : Use of Boc or Fmoc groups to protect the primary amine during coupling steps, minimizing side reactions .
Steric hindrance from the tetrahydro-2H-pyran-4-ylmethyl group can reduce reaction yields. Optimization often requires bulky base catalysts (e.g., LDA) or polar aprotic solvents (DMF) to enhance nucleophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
